molecular formula C24H22N4O B11045281 4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11045281
M. Wt: 382.5 g/mol
InChI Key: XKEKTXZTDJMDFZ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline system. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the Quinoline System: The pyrazole intermediate is then subjected to cyclization reactions with appropriate aniline derivatives to form the quinoline ring.

    Substitution Reactions: Introduction of the amino and methyl groups is typically done through nucleophilic substitution reactions using reagents like methyl iodide and ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one exerts its effects involves interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: A simpler compound with similar functional groups but lacking the fused ring system.

    3,7,7-Trimethyl-4-(4-methylphenyl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: Another pyrazoloquinoline derivative with different substituents.

Uniqueness

4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

4-amino-3-methyl-7-(2-methylphenyl)-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N4O/c1-14-8-6-7-11-18(14)16-12-19-22(20(29)13-16)23(25)21-15(2)27-28(24(21)26-19)17-9-4-3-5-10-17/h3-11,16H,12-13H2,1-2H3,(H2,25,26)

InChI Key

XKEKTXZTDJMDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C(=NN(C4=N3)C5=CC=CC=C5)C)N

Origin of Product

United States

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